

# Application of Pseudopalmatine in Neuropharmacology Research: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Pseudopalmatine*

Cat. No.: B026749

[Get Quote](#)

A Note on Nomenclature: The term "**Pseudopalmatine**" does not correspond to a widely recognized or indexed compound in the major chemical and pharmacological databases. It is possible that this is a trivial name, a synthetic derivative, or a misnomer for a related, well-documented compound. Extensive literature searches have yielded significant data for Palmatine, a structurally similar protoberberine alkaloid with established neuropharmacological properties. This guide will therefore focus on the application of Palmatine, providing a robust framework for research that can be adapted for closely related compounds. Researchers are advised to confirm the precise chemical identity of their investigational agent.

## Introduction: The Therapeutic Potential of Protoberberine Alkaloids in Neuroscience

Palmatine is a natural isoquinoline alkaloid found in several medicinal plants, including *Coptis chinensis* and *Phellodendron amurense*. It has a long history of use in traditional medicine for various ailments. In recent years, Palmatine has garnered significant attention in the field of neuropharmacology due to its multifaceted mechanisms of action and potential therapeutic applications in a range of neurological disorders. Its ability to cross the blood-brain barrier makes it a particularly promising candidate for targeting central nervous system (CNS) pathologies.<sup>[1][2][3]</sup>

This technical guide provides a comprehensive overview of the application of Palmitate in neuropharmacology research. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for both *in vitro* and *in vivo* studies, insights into its mechanisms of action, and guidance on data interpretation.

## Mechanisms of Action in the Central Nervous System

Palmitate exerts its neuropharmacological effects through a variety of mechanisms, making it a promising multi-target agent. Key pathways and molecular targets that have been identified are detailed below.

### Anti-inflammatory and Antioxidant Pathways

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Palmitate has been shown to mitigate these processes through the following pathways:

- Inhibition of the NLRP3 Inflammasome: Palmitate can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to chronic inflammation in the brain.[4][5] This is particularly relevant for conditions like Parkinson's disease.
- Activation of the Nrf2/HO-1 Pathway: Palmitate activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[1][6] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase, thereby protecting neurons from oxidative damage.[1][6][7]
- Modulation of PI3K/Akt/NF-κB Signaling: Palmitate can attenuate neuroinflammation by modulating the PI3K/Akt/NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]

### Modulation of Autophagy and Mitochondrial Function

Mitochondrial dysfunction is a central element in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. Palmitate has demonstrated the ability to restore

mitochondrial homeostasis:

- Induction of Mitophagy: Palmatine can induce mitophagy, the selective removal of damaged mitochondria through autophagy.[\[4\]](#)[\[5\]](#)[\[9\]](#) This process is crucial for maintaining a healthy mitochondrial population and preventing the accumulation of dysfunctional organelles that can trigger apoptosis.
- Regulation of the AMPK/mTOR Pathway: The neuroprotective effects of Palmatine are also linked to its ability to modulate the AMPK/mTOR signaling pathway, a key regulator of autophagy and cellular metabolism.[\[10\]](#)

## Neuromodulatory Effects

Palmatine also influences neurotransmitter systems, suggesting its potential in treating mood and cognitive disorders:

- Monoamine Oxidase (MAO) Inhibition: Studies have shown that Palmatine can inhibit MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin and dopamine.[\[11\]](#)[\[12\]](#) This action may contribute to its antidepressant-like effects.
- Modulation of Central Monoamines: Palmatine has been observed to alter the concentrations of dopamine and serotonin and their metabolites in different brain regions, suggesting a direct or indirect effect on these neurotransmitter systems.[\[13\]](#)

## Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key *in vitro* and *in vivo* experiments to investigate the neuropharmacological properties of Palmatine.

### Part 1: *In Vitro* Neuroprotection and Mechanistic Assays

*In vitro* models are essential for elucidating the cellular and molecular mechanisms of a compound's neuroprotective effects.

- Cell Lines:
  - PC12 cells: A rat pheochromocytoma cell line commonly used as a model for neuronal differentiation and neurotoxicity studies.[\[1\]](#)[\[6\]](#)

- SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, widely used in Alzheimer's and Parkinson's disease research.
- Culture Conditions:
  - Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  - Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Palmitate Preparation and Dosing:
  - Prepare a stock solution of Palmitate in DMSO or sterile water.
  - Determine the optimal non-toxic concentration range using a cell viability assay (e.g., MTT assay). A typical concentration range for in vitro studies is 0.1 to 50 µM.

This protocol is designed to model key aspects of Alzheimer's disease pathology in vitro.

- Induction of Neurotoxicity:
  - Seed PC12 or SH-SY5Y cells in 96-well plates.
  - After 24 hours, pre-treat the cells with various concentrations of Palmitate for 2-4 hours.
  - Introduce aggregated Amyloid-beta 25-35 (Aβ25-35) at a final concentration of 10-25 µM to induce neurotoxicity.[\[1\]](#)[\[6\]](#)
  - Incubate for an additional 24-48 hours.
- Cell Viability Assay (MTT Assay):
  - Following treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  - Remove the medium and dissolve the formazan crystals in DMSO.
  - Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Express cell viability as a percentage of the control (untreated) group.
- Measurement of Inflammatory Cytokines:
  - Collect the cell culture supernatant after treatment.
  - Quantify the levels of TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[\[2\]](#)[\[7\]](#)
- Assessment of Intracellular Reactive Oxygen Species (ROS):
  - After treatment, incubate the cells with a fluorescent probe such as DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes.
  - Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
- Measurement of Antioxidant Enzyme Activity:
  - Lyse the cells and collect the protein.
  - Determine the activity of SOD and catalase using commercially available assay kits.[\[7\]](#)

This protocol provides a framework for assessing the interaction of Palmitate with the dopamine D2 receptor.

- Materials:
  - Rat striatal tissue membrane preparation (or cells expressing the D2 receptor)
  - $[^3\text{H}]$ -Spirerone (radioligand)
  - Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM  $\text{CaCl}_2$ , and 1 mM  $\text{MgCl}_2$ .
  - Non-specific binding control: Haloperidol (10  $\mu\text{M}$ )
- Procedure:

- In a 96-well plate, combine the membrane preparation, [<sup>3</sup>H]-Spiperone (final concentration ~0.2-0.5 nM), and varying concentrations of Palmitine.
  - For total binding, omit Palmitine. For non-specific binding, add haloperidol instead of Palmitine.
  - Incubate at room temperature for 60-90 minutes.
  - Terminate the reaction by rapid filtration through glass fiber filters.
  - Wash the filters with ice-cold assay buffer.
  - Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding and determine the Ki value for Palmitine using competitive binding analysis software.

## Part 2: In Vivo Models of Neurodegenerative Diseases

In vivo studies are crucial for evaluating the therapeutic efficacy of a compound in a whole-organism context.

This model recapitulates the loss of dopaminergic neurons, a hallmark of Parkinson's disease.

- Animal Model:
  - Use male C57BL/6 mice.
  - Induce the Parkinson's disease model by intraperitoneal (i.p.) injection of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 30 mg/kg for 7 consecutive days.[\[4\]](#)
- Palmitine Administration:
  - Administer Palmitine orally by gavage at doses of 50, 100, or 200 mg/kg daily for the duration of the MPTP treatment.[\[4\]](#)
- Behavioral Assessment (Rotarod Test):
  - Train the mice on the rotarod for several days before the experiment.

- On the test day, place the mice on the rotating rod with increasing speed.
- Record the latency to fall for each mouse.
- Neurochemical and Histological Analysis:
  - At the end of the experiment, euthanize the mice and collect the brain tissue.
  - Measure the levels of dopamine and its metabolites in the striatum using HPLC.
  - Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

This model mimics the cognitive deficits and neuropathological changes associated with Alzheimer's disease.

- Animal Model:
  - Use male C57BL/6 mice or rats.
  - Induce the Alzheimer's disease model by a single intracranial injection of aggregated A<sub>β</sub>25-35 into the hippocampus.[\[1\]](#)[\[10\]](#)
- Palmitate Administration:
  - Administer Palmitate orally at appropriate doses daily for a specified period following the A<sub>β</sub> injection.
- Cognitive Assessment (Morris Water Maze):
  - Train the animals to find a hidden platform in a circular pool of water.
  - Record the escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (with the platform removed).[\[1\]](#)[\[6\]](#)
- Histopathological Analysis:
  - Perform Nissl staining on brain sections to assess neuronal damage in the hippocampus.[\[1\]](#)[\[10\]](#)

- Use immunohistochemistry to evaluate the levels of A<sub>β</sub> plaques and hyperphosphorylated tau.[10]

## Part 3: Pharmacokinetic and Blood-Brain Barrier Permeability Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Palmatine is critical for its development as a CNS drug.

- Administration:

- Administer Palmatine to rats either intravenously (i.v.) or orally (p.o.).[14][15]

- Blood Sampling:

- Collect blood samples from the tail vein at various time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h).[15]

- Plasma Analysis:

- Separate the plasma and quantify the concentration of Palmatine using a validated LC-MS/MS method.[14][15]

- Data Analysis:

- Calculate key pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, half-life, and bioavailability using non-compartmental analysis.

This assay provides a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier.[16][17]

- Principle: A filter plate is coated with a lipid solution to create an artificial membrane that mimics the BBB. The test compound is added to the donor compartment, and its concentration in the acceptor compartment is measured over time.

- Procedure:

- Prepare the PAMPA plate by coating the filter with the lipid solution.

- Add the Palmitate solution to the donor wells.
- Add buffer to the acceptor wells.
- Incubate the plate for a specified time (e.g., 4-18 hours).
- Measure the concentration of Palmitate in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
- Data Analysis: Calculate the permeability coefficient ( $Pe$ ) and classify the compound as having low, medium, or high BBB permeability.

## Data Presentation and Visualization

### Quantitative Data Summary

| Parameter               | In Vitro Assay            | Typical Readout                                              |
|-------------------------|---------------------------|--------------------------------------------------------------|
| Neuroprotection         | MTT Assay                 | % Cell Viability                                             |
| Neuroinflammation       | ELISA                     | Concentration of TNF- $\alpha$ , IL-1 $\beta$ , IL-6 (pg/mL) |
| Oxidative Stress        | DCFH-DA Assay             | Relative Fluorescence Units (RFU)                            |
| Receptor Binding        | Radioligand Binding Assay | $K_i$ (nM)                                                   |
| Parameter               | In Vivo Model             | Typical Readout                                              |
| Motor Function (PD)     | Rotarod Test              | Latency to Fall (seconds)                                    |
| Cognitive Function (AD) | Morris Water Maze         | Escape Latency (seconds)                                     |
| Neuronal Survival       | Immunohistochemistry      | % of TH-positive neurons                                     |
| Pharmacokinetics        | LC-MS/MS                  | $C_{max}$ (ng/mL), AUC (ng $\cdot$ h/mL)                     |
| BBB Permeability        | PAMPA-BBB                 | $Pe$ ( $10^{-6}$ cm/s)                                       |

## Signaling Pathway and Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: Palmatine's multifaceted neuroprotective mechanisms.



[Click to download full resolution via product page](#)

Caption: General workflow for in vivo evaluation of Palmatine.

## Conclusion and Future Directions

Palmatine is a promising natural compound with significant potential for the development of novel therapeutics for a range of neurological disorders. Its multi-target mechanism of action, encompassing anti-inflammatory, antioxidant, and pro-autophagic properties, makes it an attractive candidate for diseases with complex pathologies. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the neuropharmacological effects of Palmatine and related compounds.

Future research should focus on further elucidating the specific molecular targets of Palmatine within the CNS, optimizing its pharmacokinetic properties for enhanced brain delivery, and evaluating its efficacy and safety in more advanced preclinical models of neurodegenerative and psychiatric diseases.

## References

- Palmatine Ameliorates Motor Deficits and Dopaminergic Neuron Loss by Regulating NLRP3 Inflammasome through Mitophagy in Parkinson's Disease Model Mice. (URL: [\[Link\]](#))
- Palmatine Ameliorates Motor Deficits and Dopaminergic Neuron Loss by Regulating NLRP3 Inflammasome through Mitophagy in Parkinson's Disease Model Mice. (URL: [\[Link\]](#))
- Palmatine Protects PC12 Cells and Mice from A $\beta$ 25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 P
- The Natural Alkaloid Palmatine Selectively Induces Mitophagy and Restores Mitochondrial Function in an Alzheimer's Disease Mouse Model. (URL: [\[Link\]](#))
- Pharmacokinetics, tissue distribution and plasma protein binding rate of palmatine following intragastric and intravenous administration in rats using liquid chromatography tandem mass spectrometry. (URL: [\[Link\]](#))
- Behavioral and biochemical evidences for antidepressant-like activity of palmatine in mice subjected to chronic unpredictable mild stress. (URL: [\[Link\]](#))
- Palmatine improves cognitive dysfunction in Alzheimer's disease model rats through autophagy pathway and regul
- Inhibition of monoamine oxidase by palm
- Pharmacokinetics of palmatine in rat after oral and intravenous administr
- Palmatine Protects PC12 Cells and Mice from A $\beta$ 25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 P
- Effects of palmatine on motor activity and the concentration of central monoamines and its metabolites in r
- Palmatine improves cognitive dysfunction in Alzheimer's disease model rats through autophagy pathway and regulation of gut microbiota | Request PDF. (URL: [\[Link\]](#))
- Palmatine: a review of its pharmacology, toxicity and pharmacokinetics. (URL: [\[Link\]](#))
- Pharmacokinetics and Tissue Distribution of Palmatine after Single Intramuscular Injection in Partridge Shank Chickens. (URL: [\[Link\]](#))
- From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. (URL: [\[Link\]](#))
- Highly efficient synthesis and monoamine oxidase B inhibitory profile of demethyleneberberine, columbamine and palm

- The Natural Alkaloid Palmatine Selectively Induces Mitophagy and Restores Mitochondrial Function in an Alzheimer's Disease Mouse Model. (URL: [\[Link\]](#))
- Identification of in-vivo and in-vitro metabolites of palmatine by liquid chromatography-tandem mass spectrometry. (URL: [\[Link\]](#))
- Palmatine Protects PC12 Cells and Mice from A $\beta$ 25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 P
- (PDF) Palmatine Ameliorates Motor Deficits and Dopaminergic Neuron Loss by Regulating NLRP3 Inflammasome through Mitophagy in Parkinson's Disease Model Mice. (URL: [\[Link\]](#))
- Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 P
- Research Article Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 P
- Neuroprotective effect of isolated palmatine from *Tinospora cordifolia* (Thunb.)
- From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. (URL: [\[Link\]](#))
- Palmatine attenuates LPS-induced neuroinflammation through the PI3K/Akt/NF- $\kappa$ B p
- The anti-inflammatory and antioxidant power of palm
- The Natural Alkaloid Palmatine Selectively Induces Mitophagy and Restores Mitochondrial Function in an Alzheimer's Disease Mouse Model. (URL: [\[Link\]](#))
- Applicability of a blood-brain barrier specific artificial membrane permeability assay at the early stage of natural product-based CNS drug discovery. (URL: [\[Link\]](#))
- Assessment of the Blood-Brain Barrier Permeability of Potential Neuroprotective Aurones in Parallel Artificial Membrane Permeability Assay and Porcine Brain Endothelial Cell Models. (URL: [\[Link\]](#))
- A comprehensive assessment of palmatine as anticonvulsant agent – In vivo and in silico studies. (URL: [\[Link\]](#))
- A comprehensive assessment of palmatine as anticonvulsant agent - In vivo and in silico studies. (URL: [\[Link\]](#))
- A comprehensive assessment of palmatine as anticonvulsant agent – In vivo and in silico studies. (URL: [\[Link\]](#))
- Applicability of a Blood-Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery | Request PDF. (URL: [\[Link\]](#))
- Table 3, Detailed protocol for the D2 binding secondary assay. (URL: [\[Link\]](#))
- Palmatine, a Bioactive Protoberberine Alkaloid Isolated from *Berberis cretica*, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (URL: [\[Link\]](#))
- Docking of palmatine to the crystal structure of  $\beta$ 2-AR. Receptor is... | Download Scientific Diagram. (URL: [\[Link\]](#))

- Evidence for serotonin receptor subtypes involvement in agmatine antidepressant like-effect in the mouse forced swimming test. (URL: [\[Link\]](#))
- An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (URL: [\[Link\]](#))
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (URL: [\[Link\]](#))
- Blood-Brain Barrier Model Based on Porcine Brain Endothelial Cells | Protocol Preview. (URL: [\[Link\]](#))
- The protective effect of Palmatine on depressive like behavior by modulating microglia polariz
- Constitutive activity of 5-HT receptors: Factual analysis. (URL: [\[Link\]](#))
- Dopamine d2 receptor HTRF binding kinetics. (URL: [\[Link\]](#))

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 2. Palmatine Protects PC12 Cells and Mice from A $\beta$ 25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential [[frontiersin.org](http://frontiersin.org)]
- 4. Palmatine Ameliorates Motor Deficits and Dopaminergic Neuron Loss by Regulating NLRP3 Inflammasome through Mitophagy in Parkinson's Disease Model Mice - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. Palmatine Ameliorates Motor Deficits and Dopaminergic Neuron Loss by Regulating NLRP3 Inflammasome through Mitophagy in Parkinson's Disease Model Mice - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 7. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 8. Palmatine attenuates LPS-induced neuroinflammation through the PI3K/Akt/NF- $\kappa$ B pathway - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]

- 9. The Natural Alkaloid Palmatine Selectively Induces Mitophagy and Restores Mitochondrial Function in an Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmatine improves cognitive dysfunction in Alzheimer's disease model rats through autophagy pathway and regulation of gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral and biochemical evidences for antidepressant-like activity of palmatine in mice subjected to chronic unpredictable mild stress [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of monoamine oxidase by palmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of palmatine on motor activity and the concentration of central monoamines and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, tissue distribution and plasma protein binding rate of palmatine following intragastric and intravenous administration in rats using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
- 16. Applicability of a blood-brain barrier specific artificial membrane permeability assay at the early stage of natural product-based CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of the Blood-Brain Barrier Permeability of Potential Neuroprotective Aurones in Parallel Artificial Membrane Permeability Assay and Porcine Brain Endothelial Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Pseudopalmatine in Neuropharmacology Research: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b026749#application-of-pseudopalmatine-in-neuropharmacology-research>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)